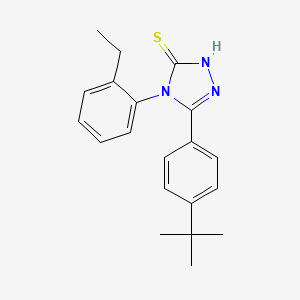![molecular formula C14H14N2O3S B5701284 [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid, also known as FMTPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FMTPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In
Wirkmechanismus
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting the activity of COX-2, [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which play a key role in the inflammatory response. [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has also been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to reduce the production of reactive oxygen species (ROS), which play a key role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. However, [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid also has some limitations. It has been shown to have poor solubility in water, which can make it difficult to administer in vivo. Additionally, [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has been shown to have a short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid. One potential direction is the development of more effective delivery methods for [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid, such as the use of nanoparticles or liposomes. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid, which could help to optimize its therapeutic efficacy. Additionally, the study of the potential synergistic effects of [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid with other anti-inflammatory agents could lead to the development of more effective combination therapies for the treatment of inflammatory diseases.
Synthesemethoden
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid can be synthesized using a variety of methods, including the reaction of 4-aminophenylacetic acid with furfuryl isothiocyanate and subsequent treatment with hydrochloric acid. Another method involves the reaction of 4-nitrophenylacetic acid with furfurylamine, followed by reduction with hydrogen gas in the presence of palladium on carbon. Both methods have been shown to produce [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid with high yields and purity.
Wissenschaftliche Forschungsanwendungen
[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. [4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a key role in the inflammatory response.
Eigenschaften
IUPAC Name |
2-[4-(furan-2-ylmethylcarbamothioylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-13(18)8-10-3-5-11(6-4-10)16-14(20)15-9-12-2-1-7-19-12/h1-7H,8-9H2,(H,17,18)(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVCRMPLPJLEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)

![methyl (3-{[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5701227.png)
![4-methyl-1-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperidine](/img/structure/B5701248.png)
![1-[6-methyl-4-(4-methyl-1-piperazinyl)-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701276.png)
![N-(2-{[2-(3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5701281.png)
![{[5-(4-bromophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5701286.png)
![N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5701304.png)

![methyl 3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5701313.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5701314.png)
![2,6-dimethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5701318.png)